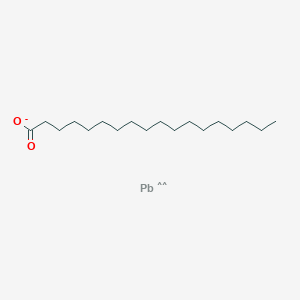
Ethenyl heptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalytic Transformations and Ketonization
Catalytic reactions involving esters, such as those seen with various alkyl esters of heptanoic acid, highlight the potential of ethenyl heptadecanoate in catalytic processes. The study by Gliński, Szymański, and Łomot (2005) on ketonization of alkyl esters using oxide catalysts shows the reactivity of heptanoates with primary and secondary alkyl groups, suggesting that ethenyl heptadecanoate could participate in similar catalytic transformations to produce industrially relevant ketones (Gliński, Szymański, & Łomot, 2005).
Biochemical Degradation
Research on microbial remediation, such as the degradation of trichloroethylene, indicates the microbial processes' ability to transform complex organic compounds. Though ethenyl heptadecanoate is structurally different, understanding these biodegradation mechanisms can provide insights into environmental and biotechnological applications where similar ester compounds could be degraded or transformed (Pant & Pant, 2010).
Advanced Sensing Technologies
The development of ultrasensitive ethene detectors based on graphene–copper(I) hybrid materials by Fu et al. (2017) suggests a pathway for ethenyl heptadecanoate in sensor technologies, especially if its presence could influence the detection or measurement of other small organic molecules in complex mixtures (Fu et al., 2017).
Catalysis and Polymerization
The work on methanol dehydrogenation and ethene hydrogenation under various conditions, including the study of radicals in Ziegler–Natta polymerization of ethene, provides a foundation for understanding how vinyl esters like ethenyl heptadecanoate could be involved in polymerization processes or serve as modifiers in polymer chemistry (Freund et al., 2003).
Wirkmechanismus
Target of Action
Ethenyl heptadecanoate, also known as ethyl heptadecanoate or margaric acid ethyl ester, is a biochemical reagent
Mode of Action
It is an ester, and esters are known to undergo hydrolysis in the presence of water and a catalyst, breaking down into an alcohol and a carboxylic acid . In the case of ethenyl heptadecanoate, this would result in the formation of ethanol and heptadecanoic acid.
Pharmacokinetics
It is known that the pharmacokinetics of other drugs can be altered by the presence of ethanol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of biochemical compounds. Factors such as temperature, pH, and the presence of other compounds can affect the rate of reactions and the stability of the compounds involved . .
Eigenschaften
IUPAC Name |
ethenyl heptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h4H,2-3,5-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNVHSQCRJMJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenyl heptadecanoate | |
CAS RN |
9003-95-6 |
Source


|
| Record name | Octadecanoic acid, ethenyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














